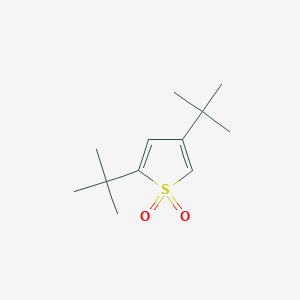![molecular formula C12H6N2O4 B14667232 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 35945-36-9](/img/structure/B14667232.png)
5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione: is a nitrogen-containing heterocyclic compound. It belongs to the class of isoindoles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group at the 5-position and a dione structure makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the condensation of orthophenylenediamine with orthophthalaldehyde, followed by alkylation and subsequent reactions to introduce the nitro group . Another method includes the use of α-aryldiazoesters and benzyl azides in the presence of a rhodium catalyst, which facilitates the formation of the isoindole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro and dione positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins .
Comparaison Avec Des Composés Similaires
- 1H-Indole, 2,3-dihydro-
- 5H-Benzo[4,5]imidazo[2,1-a]isoindole
- 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
Comparison: 5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to the presence of both a nitro group and a dione structure. This combination imparts distinct chemical reactivity and biological activity compared to other isoindole derivatives. The nitro group enhances its potential for bioreduction and interaction with biomolecules, while the dione structure provides additional sites for chemical modification .
Propriétés
Numéro CAS |
35945-36-9 |
|---|---|
Formule moléculaire |
C12H6N2O4 |
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
5-nitrobenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C12H6N2O4/c15-11-8-4-6-2-1-3-10(14(17)18)7(6)5-9(8)12(16)13-11/h1-5H,(H,13,15,16) |
Clé InChI |
NMEUJFWBZBTFBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=C2C(=C1)[N+](=O)[O-])C(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


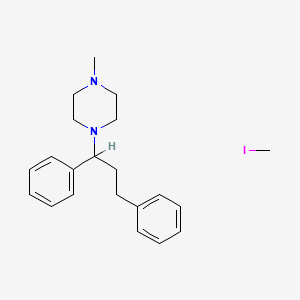
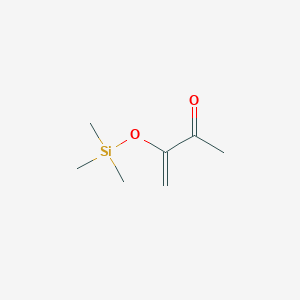
![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)
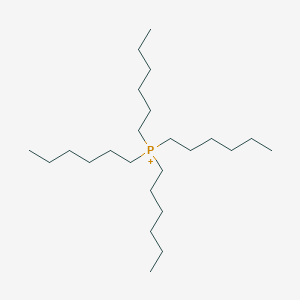

![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)


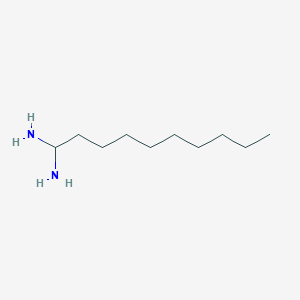

![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
